Cas no 2034488-42-9 (N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring an imidazopyridine core and a trifluoromethyl-substituted benzene ring. This compound exhibits potential as an intermediate or active moiety in medicinal chemistry, particularly in the development of small-molecule inhibitors or receptor modulators. The imidazopyridine scaffold contributes to enhanced binding affinity, while the trifluoromethyl group improves metabolic stability and lipophilicity, facilitating membrane permeability. Its structural complexity allows for selective interactions with biological targets, making it valuable in drug discovery research. The compound’s well-defined synthetic route and stability under standard conditions further support its utility in pharmaceutical applications.
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide structure
2034488-42-9 structure
Product Name:N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
CAS No:2034488-42-9
MF:C20H14F3N3O2S
MW:417.404273509979
CID:6585311
PubChem ID:121017098
Update Time:2025-10-19

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide
    • 2034488-42-9
    • N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
    • N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(trifluoromethyl)benzenesulfonamide
    • F6469-3181
    • AKOS026688836
    • Inchi: 1S/C20H14F3N3O2S/c21-20(22,23)15-8-2-4-10-18(15)29(27,28)25-16-9-3-1-7-14(16)17-13-26-12-6-5-11-19(26)24-17/h1-13,25H
    • InChI Key: FDLBWNHEIHLTLM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1C(F)(F)F)(NC1=CC=CC=C1C1=CN2C=CC=CC2=N1)(=O)=O

Computed Properties

  • Exact Mass: 417.07588236g/mol
  • Monoisotopic Mass: 417.07588236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 667
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 71.8Ų

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide Pricemore >>

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N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide Related Literature

Additional information on N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

Professional Introduction to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide (CAS No. 2034488-42-9)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl-2-(trifluoromethyl)benzenesulfonamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034488-42-9, represents a pinnacle of molecular design, integrating multiple pharmacophoric elements to enhance its potential therapeutic applications. The structural framework of this molecule combines a benzene sulfonamide moiety with a trifluoromethyl group and an imidazo[1,2-a]pyridine scaffold, creating a versatile platform for drug discovery and development.

The benzene sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to modulate biological pathways through interactions with various enzymes and receptors. The introduction of a trifluoromethyl group further enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. This modification can significantly influence the pharmacokinetic properties of the compound, making it more suitable for oral administration and prolonged biological activity.

The imidazo[1,2-a]pyridine core is another key feature of this compound, providing a rich scaffold for further derivatization and functionalization. Imidazo[1,2-a]pyridines have been extensively studied for their role in various biological processes, including antiviral, anti-inflammatory, and anticancer activities. The presence of this heterocyclic system in N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide suggests potential therapeutic benefits in these areas.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with biological targets with remarkable accuracy. These studies have highlighted the potential of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide as a lead compound for further optimization towards specific therapeutic applications. The trifluoromethyl group, in particular, has been shown to enhance binding interactions with certain enzymes and receptors, making it an attractive feature for drug design.

In vitro studies have begun to unravel the mechanistic aspects of this compound's interactions with biological systems. Initial experiments suggest that it may exert its effects through multiple pathways, including inhibition of key enzymes involved in disease progression. The combination of the benzene sulfonamide and imidazo[1,2-a]pyridine moieties appears to synergize effectively, leading to potent biological activity. These findings are particularly exciting as they open up new avenues for the development of novel therapeutics.

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic system. These synthetic strategies not only highlight the ingenuity of modern chemical methodologies but also pave the way for the scalable production of similar compounds.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for use in agrochemicals and specialty chemicals. The trifluoromethyl group, for instance, can enhance the stability and efficacy of agrochemical products, making them more effective in controlling pests and diseases. This dual functionality underscores the versatility of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide as a molecular building block.

As research continues to uncover new biological targets and mechanisms, the therapeutic potential of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is expected to grow. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating these findings into tangible benefits for patients worldwide. The integration of cutting-edge technologies such as high-throughput screening and structure-based drug design will accelerate the process of identifying new derivatives with enhanced therapeutic profiles.

In conclusion, N-(imidazo[1,2-a]pyridin-2-yl)phenyl-trifluoromethyl)benzenesulfonamide (CAS No. 2034488-42-9) stands as a testament to the power of modern chemical synthesis and molecular design. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutics. As research progresses, this compound is poised to play a significant role in addressing some of the most pressing challenges in medicine today.

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